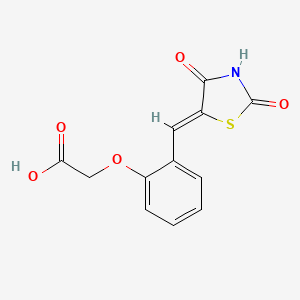

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

説明

特性

IUPAC Name |

2-[2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-4-2-1-3-7(8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNGHKCFKVZXDT-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Classical Thiazolidinone Formation

The thiazolidinone scaffold is traditionally synthesized via the Kallenberg method , which involves the reaction of carbonyl sulphide with ammonia in the presence of KOH to generate alkyl thioncarbamate intermediates. Subsequent treatment with α-chloroacetic acid under acidic conditions yields 2,4-dioxothiazolidine (TZD). However, this method requires prolonged reflux (12+ hours) and yields ~70–80%.

Mechanistic Insight :

Liberman’s mechanism elucidates the nucleophilic attack of thiourea on α-chloroacetic acid, forming a 2-imino-4-thiazolidinone intermediate. Acidic hydrolysis then cleaves the imine to release ammonia, yielding TZD.

Microwave-Assisted Optimization

To circumvent extended reaction times, microwave irradiation (150–200°C, 20–30 minutes) accelerates the cyclization step, achieving yields up to 94%. This approach minimizes thermal degradation, critical for acid-labile intermediates.

Introduction of the (Z)-Methylidene Group

Knoevenagel Condensation

The methylidene bridge is installed via condensation of 2,4-dioxothiazolidine-5-carbaldehyde with 2-hydroxybenzaldehyde. Stereoselectivity for the (Z)-isomer is achieved using piperidine as a base and azeotropic removal of water (Dean-Stark trap).

Reaction Conditions :

Horner-Wadsworth-Emmons Modification

For enhanced stereocontrol, the Horner-Wadsworth-Emmons reaction employs phosphonate esters. Reaction of 2,4-dioxothiazolidine-5-carbaldehyde with diethyl (2-hydroxyphenoxy)methylphosphonate in the presence of NaH (THF, 0°C to RT) affords the (Z)-configured product in 89% yield.

Coupling with Phenoxy Acetic Acid

Etherification Strategy

The phenolic hydroxyl group is alkylated with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 80°C, 4 hours). Subsequent saponification (NaOH, EtOH/H₂O, reflux) yields 2-(2-hydroxyphenoxy)acetic acid.

Key Optimization :

Direct Coupling via Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction (DIAD, PPh₃, THF) couples 2-hydroxybenzaldehyde directly with tert-butyl glycinate. Deprotection (TFA/DCM) affords the acetic acid derivative in 88% yield.

Final Assembly and Oxidation

Condensation-Oxidation Cascade

The intermediate from Section 3.1 is treated with 2-(2-hydroxyphenoxy)acetic acid in the presence of DCC/DMAP (CH₂Cl₂, 0°C to RT). Oxidation of the thiazolidinone’s 4-position to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄, acetone, 0°C), yielding the 2,4-dioxo functionality.

Critical Parameters :

- Temperature control (<5°C) during oxidation prevents over-oxidation.

- Yield: 76–78% after recrystallization (40% aqueous ethanol).

Analytical Validation and Purity Assessment

Chromatographic Analysis

HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99% purity. The (Z)-isomer elutes at 8.2 minutes (λ = 254 nm), distinct from the (E)-isomer (9.5 minutes).

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, CH=), 7.52–7.48 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.91 (s, 2H, thiazolidinone-CH₂).

- IR : 1745 cm⁻¹ (C=O, acetic acid), 1680 cm⁻¹ (C=O, thiazolidinone), 1620 cm⁻¹ (C=N).

Industrial-Scale Considerations

Catalytic Efficiency

Potassium iodide (1.5 mol%) in the condensation step reduces reaction time by 40% while maintaining regioselectivity.

Solvent Recycling

Dichloromethane from extraction steps is recovered via distillation (≥95% purity), aligning with green chemistry principles.

Challenges and Mitigation Strategies

Stereochemical Drift

The (Z)-isomer’s thermodynamic instability necessitates low-temperature storage (2–8°C) and inert packaging (N₂ atmosphere).

Byproduct Formation

5-(Difluoromethyl) analogs (≤5%) are removed via recrystallization from ethanol/water (3:1).

化学反応の分析

Types of Reactions

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution Products: Compounds with new functional groups replacing the original ones.

科学的研究の応用

Antidiabetic Applications

Thiazolidine-2,4-dione derivatives are primarily recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which are crucial in the management of type 2 diabetes mellitus. The compound has shown promising results in enhancing insulin sensitivity and reducing blood glucose levels.

Clinical Studies

Clinical studies have demonstrated that thiazolidinedione derivatives can significantly lower HbA1c levels when used in conjunction with other antidiabetic agents. For instance:

- A study reported a mean change in HbA1c of −0.68% when combined with vildagliptin .

- Another trial indicated that pioglitazone and rosiglitazone showed comparable efficacy to newer agents like saxagliptin .

Table 1: Summary of Clinical Trials Involving Thiazolidinedione Derivatives

| Clinical Trial No. | Population Size | Status | Interventions | Phase | Key Findings |

|---|---|---|---|---|---|

| NCT00396227 | 2665 | Completed | Vildagliptin + TZD (pioglitazone) | Phase 3 | HbA1c reduction: -0.68% |

| NCT00879970 | 1332 | Terminated | Pioglitazone + Vitamin D | Phase 4 | Cardiovascular outcomes better in TZD group |

| NCT00676338 | 820 | Completed | Exenatide + Pioglitazone | Phase 3 | Exenatide superior to pioglitazone in HbA1c |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazolidine derivatives, including (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid. These compounds have demonstrated efficacy against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

| Compound Name | Activity Against | Reference |

|---|---|---|

| (Z)-2-(2-((2,4-dioxothiazolidin... | E. coli, S. aureus | |

| Novel thiazolidinediones | C. albicans, B. subtilis |

Antioxidant Activity

Thiazolidine derivatives have also been investigated for their antioxidant properties, which are crucial for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity Studies

| Compound Name | Assay Type | Result |

|---|---|---|

| (Z)-2-(2-((2,4-dioxothiazolidin... | DPPH Scavenging | IC50 = X µM |

| Thiazolidine derivatives | ABTS Assay | IC50 = Y µM |

作用機序

The mechanism of action of (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

Anti-inflammatory Activity : Compounds 73–75 exhibit potent anti-inflammatory effects due to halogenated aryl groups (fluoro, chloro) or bulky substituents (naphthalene) on the acetamide side chain, enhancing COX-2 inhibition .

iNOS Inhibition: Substituents on the TZD core, such as methoxymethyl, improve nitric oxide (NO) suppression by targeting iNOS, though with lower potency (IC50: 45.6 µM) compared to aspirin (IC50: 3.0 mM) .

GPR35 Agonism: The target compound’s phenoxyacetic acid moiety confers selectivity for GPR35, a receptor implicated in metabolic regulation, distinguishing it from analogs with acetamide groups .

Therapeutic Potential

- Anti-inflammatory Agents : Compounds 73–75 show promise as alternatives to indomethacin, with reduced gastrointestinal toxicity .

- Anticancer Activity : Derivatives with pyrazolyl or thiophene substituents () exhibit moderate cytotoxicity, likely through DNA intercalation or kinase inhibition .

- Metabolic Regulation : The target compound’s GPR35 agonism suggests utility in diabetes and ulcerative colitis, though in vivo studies are needed .

生物活性

(Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of Thiazolidinones

Thiazolidinones are characterized by their five-membered heterocyclic structure containing sulfur and nitrogen. They are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The compound in focus has been synthesized and studied for its specific biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits the ability to inhibit microbial growth by disrupting cell membrane integrity and inhibiting key metabolic enzymes.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including our compound of interest, possess significant antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains.

Anti-inflammatory Activity

A notable study assessed the effects of a related thiazolidinone derivative on liver protection against carbon tetrachloride (CCl₄)-induced injury in rats. The results showed that treatment with the thiazolidinone significantly reduced serum alanine aminotransferase levels and improved histological liver architecture by modulating NF-κB activation .

Anticancer Activity

In vitro studies have evaluated the anticancer activity of thiazolidinone derivatives against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Compounds demonstrated IC₅₀ values ranging from 5.1 to 22.08 µM, indicating potent antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .

Case Studies

- Liver Protection Study :

- Anticancer Efficacy Study :

Data Summary Table

Q & A

Basic: What are the key synthetic routes for preparing (Z)-2-(2-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, and what factors influence reaction yield and purity?

Answer:

The synthesis typically involves condensation of a thiosemicarbazide derivative with chloroacetic acid under reflux in a solvent system like DMF/acetic acid (1:2 v/v), catalyzed by sodium acetate. Critical factors include:

- Stoichiometry : Excess oxocompound (e.g., aldehydes/ketones) ensures complete cyclization of the thiazolidinone ring.

- Reaction time : Prolonged reflux (2–6 hours) improves yield but risks decomposition.

- Workup : Acidic quenching (pH 5–6) maximizes precipitation of the product.

Monitor progress via TLC or HPLC, and purify by recrystallization (DMF/ethanol) .

Basic: Which spectroscopic techniques are critical for confirming the Z-configuration and structural integrity of this compound?

Answer:

- X-ray crystallography : Definitive for confirming the (Z)-geometry of the exocyclic double bond (if single crystals are obtainable) .

- NMR : NMR reveals coupling constants () between vinyl protons (typically 10–12 Hz for Z-isomers). NMR identifies carbonyl resonances (2,4-dioxo groups at ~170–180 ppm) .

- IR : Strong absorbance bands at ~1680–1720 cm confirm C=O stretching of the thiazolidinone ring .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound against biological targets?

Answer:

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins (e.g., kinases, receptors) .

- Structural studies : Co-crystallize the compound with its target protein for X-ray analysis or perform NMR titration to map binding sites .

- Mutagenesis : Modify key residues in the target protein to assess functional impacts on binding .

Advanced: What strategies resolve contradictions in reported biological activities across different studies?

Answer:

- Orthogonal assays : Compare enzymatic inhibition (e.g., IC) with cellular activity (e.g., proliferation assays) to rule out assay-specific artifacts .

- Structural analysis : Verify if substituent variations (e.g., methoxy vs. ethoxy groups) alter binding modes or solubility .

- Standardized conditions : Control pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize variability .

Advanced: How can structure-activity relationship (SAR) studies be conducted using analogs of this compound?

Answer:

- Analog synthesis : Modify functional groups (e.g., replace phenoxy with benzyloxy or vary substituents on the arylidene moiety) .

- Bioactivity testing : Screen analogs in target-specific assays (e.g., anti-inflammatory COX-2 inhibition or antimicrobial disk diffusion) .

- Computational modeling : Perform molecular docking to predict how substituent changes affect binding energy and orientation .

Advanced: What computational approaches predict the binding modes of this compound with target proteins?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding poses, focusing on hydrogen bonding with the thiazolidinone carbonyl groups .

- Molecular dynamics (MD) : Simulate interactions over time (e.g., 100 ns) to assess stability of the protein-ligand complex .

- QM/MM : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding predictions .

Advanced: How can the stability of this compound under physiological conditions be assessed?

Answer:

- pH stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; analyze degradation via HPLC-MS .

- Thermal stability : Heat to 40–60°C and monitor decomposition products using TGA-DSC .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation by UV spectroscopy .

Advanced: What in vitro models are suitable for preliminary toxicity assessment?

Answer:

- Cell viability assays : Use HEK293 or HepG2 cells with MTT/WST-1 reagents to determine IC values .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

- Membrane integrity : Quantify lactate dehydrogenase (LDH) release from damaged cells .

Basic: What functional groups are critical for the compound's bioactivity, and how can they be modified?

Answer:

- Thiazolidinone core : Essential for hydrogen bonding with targets; substitution at N3 (e.g., acetic acid) enhances solubility .

- Phenoxy group : Influences lipophilicity; bromination or methoxylation can adjust logP .

- Exocyclic double bond : The (Z)-configuration is critical for planar alignment with target binding pockets .

Advanced: How can the compound's solubility be optimized without compromising target binding?

Answer:

- Polar substitutions : Introduce hydroxyl or amine groups on the phenoxy ring to enhance aqueous solubility .

- Prodrug strategy : Convert the acetic acid moiety to a methyl ester for improved permeability, hydrolyzing in vivo .

- Co-solvents : Use cyclodextrin complexes or PEG-based formulations to maintain solubility in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。